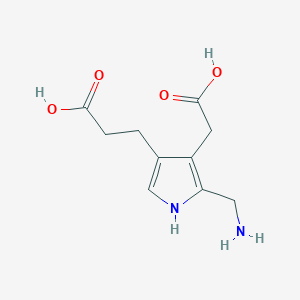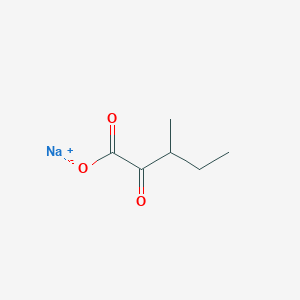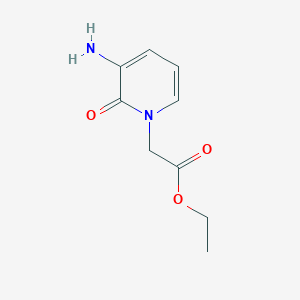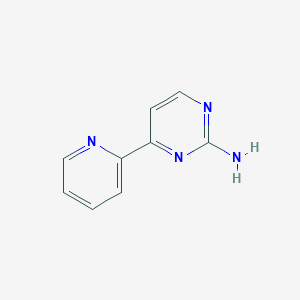
4-Hydroxytamoxifen beta-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxytamoxifen beta-glucuronide is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. Tamoxifen undergoes extensive metabolism in the liver, and one of its major active metabolites is 4-hydroxytamoxifen. This metabolite is further conjugated to form this compound, which is excreted from the body. The glucuronidation process is crucial for the detoxification and elimination of tamoxifen and its metabolites .
Métodos De Preparación
The synthesis of 4-hydroxytamoxifen beta-glucuronide involves the glucuronidation of 4-hydroxytamoxifen. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions often include the presence of UDP-glucuronic acid as the glucuronide donor and appropriate buffer systems to maintain the pH. Industrial production methods may involve the use of recombinant UGT1A4 enzymes expressed in cell lines such as HK293 cells .
Análisis De Reacciones Químicas
4-Hydroxytamoxifen beta-glucuronide primarily undergoes glucuronidation reactions. The glucuronidation process involves the transfer of the glucuronic acid moiety to the hydroxyl group of 4-hydroxytamoxifen, forming a beta-glucuronide conjugate . This reaction is catalyzed by UGT enzymes and typically occurs in the liver. The major product of this reaction is this compound, which is more water-soluble and can be excreted from the body .
Aplicaciones Científicas De Investigación
4-Hydroxytamoxifen beta-glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of tamoxifen and its metabolites in the body . Researchers also investigate the role of UGT enzymes in the glucuronidation process and how genetic variations in these enzymes can affect drug metabolism and therapeutic outcomes . Additionally, the compound is used in studies related to breast cancer treatment and the development of new SERMs .
Mecanismo De Acción
The mechanism of action of 4-hydroxytamoxifen beta-glucuronide involves its formation through the glucuronidation of 4-hydroxytamoxifen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety to the hydroxyl group of 4-hydroxytamoxifen . The resulting beta-glucuronide conjugate is more water-soluble and can be excreted from the body, aiding in the detoxification and elimination of tamoxifen and its metabolites .
Comparación Con Compuestos Similares
4-Hydroxytamoxifen beta-glucuronide is similar to other glucuronide conjugates formed from the metabolism of tamoxifen and its metabolites. For example, tamoxifen N-glucuronide and 4-hydroxytamoxifen N-glucuronide are also formed through the glucuronidation process catalyzed by UGT enzymes . this compound is unique in that it is formed from the hydroxylated metabolite of tamoxifen, which has a higher affinity for estrogen receptors and greater antiestrogenic activity compared to the parent compound .
Propiedades
IUPAC Name |
(2S,3S,4R,5R,6S)-3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(21-11-7-5-8-12-21)26(22-15-17-23(18-16-22)39-20-19-33(2)3)32(38)28(35)27(34)31(41-29(32)30(36)37)40-24-13-9-6-10-14-24/h5-18,27-29,31,34-35,38H,4,19-20H2,1-3H3,(H,36,37)/b26-25-/t27-,28-,29-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFHAYXIYPCIFK-DKNZORBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2(C(C(C(OC2C(=O)O)OC3=CC=CC=C3)O)O)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/[C@@]2([C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC3=CC=CC=C3)O)O)O)/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128255-45-8 |
Source


|
| Record name | 4-Hydroxytamoxifen beta-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128255458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














